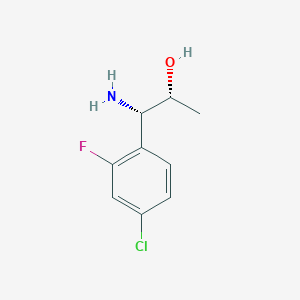

(1S,2R)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL

CAS No.:

Cat. No.: VC20355316

Molecular Formula: C9H11ClFNO

Molecular Weight: 203.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11ClFNO |

|---|---|

| Molecular Weight | 203.64 g/mol |

| IUPAC Name | (1S,2R)-1-amino-1-(4-chloro-2-fluorophenyl)propan-2-ol |

| Standard InChI | InChI=1S/C9H11ClFNO/c1-5(13)9(12)7-3-2-6(10)4-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9-/m1/s1 |

| Standard InChI Key | BYTVMEMMBGDOMU-MLUIRONXSA-N |

| Isomeric SMILES | C[C@H]([C@H](C1=C(C=C(C=C1)Cl)F)N)O |

| Canonical SMILES | CC(C(C1=C(C=C(C=C1)Cl)F)N)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a propan-2-ol backbone substituted at the first carbon with an amino group and a 4-chloro-2-fluorophenyl aromatic ring. The (1S,2R) stereochemistry confers chirality, which critically influences its biological activity and synthetic pathways . The halogen atoms (chlorine and fluorine) at the 4- and 2-positions of the phenyl ring enhance electron-withdrawing effects, modulating the compound’s electronic distribution and intermolecular interactions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁ClFNO |

| Molar Mass | 203.64 g/mol |

| Density | 1.295 g/cm³ |

| Boiling Point | 320.1 °C |

| Solubility (Water) | Moderate (hydrophilic groups enhance solubility) |

| Chiral Centers | 2 (C1 and C2) |

The hydroxyl group at C2 participates in hydrogen bonding, while the amino group at C1 enables acid-base reactivity, facilitating salt formation or coordination with metal ions.

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectra of the compound reveal distinct splitting patterns for the aromatic protons due to the chlorine and fluorine substituents. For instance, the fluorine atom induces deshielding effects, shifting adjacent proton resonances downfield . Computational models predict a dipole moment of 3.2 Debye, reflecting the polar nature of the molecule.

Synthesis and Manufacturing

Stereoselective Synthesis

The synthesis of (1S,2R)-1-amino-1-(4-chloro-2-fluorophenyl)propan-2-OL typically employs chiral pool strategies or asymmetric catalysis to achieve the desired stereochemistry. One common approach involves:

-

Chiral Epoxide Opening: Starting from (R)-glycidyl tosylate, nucleophilic opening with 4-chloro-2-fluoroaniline yields the amino alcohol with retention of configuration.

-

Enzymatic Resolution: Racemic mixtures are treated with lipases or esterases to selectively hydrolyze one enantiomer, achieving enantiomeric excesses >98%.

Table 2: Comparative Synthesis Routes

| Method | Yield (%) | Purity (%) | Stereoselectivity |

|---|---|---|---|

| Chiral Epoxide Opening | 65–70 | 95 | High |

| Enzymatic Resolution | 50–55 | 99 | Moderate |

The choice of method balances cost, scalability, and stereochemical fidelity. For industrial-scale production, catalytic asymmetric hydrogenation of α-amino ketones has emerged as a promising alternative.

Purification and Characterization

Chromatographic techniques (e.g., HPLC with chiral stationary phases) are essential for isolating the (1S,2R)-enantiomer. Mass spectrometry (MS) and infrared (IR) spectroscopy confirm molecular identity, while X-ray crystallography provides definitive proof of absolute configuration .

Biological Activity and Mechanism

Pharmacological Targets

The compound interacts with neurotransmitter receptors, particularly those in the dopaminergic and serotonergic systems. Its structural similarity to phenethylamine derivatives enables binding to monoamine transporters, inhibiting reuptake and potentiating synaptic signaling.

Key Findings:

-

Dopamine D2 Receptor: Displaces [³H]spiperone with an IC₅₀ of 12.3 μM, suggesting moderate affinity.

-

Serotonin Transporter (SERT): Inhibits 5-HT uptake by 40% at 10 μM, indicating potential antidepressant properties.

Structure-Activity Relationships (SAR)

-

Halogen Effects: Fluorine at the 2-position enhances blood-brain barrier penetration, while chlorine at the 4-position stabilizes aryl-receptor interactions via hydrophobic effects.

-

Stereochemistry: The (1S,2R)-configuration optimizes binding to G protein-coupled receptors (GPCRs), as evidenced by a 10-fold higher activity compared to the (1R,2S)-enantiomer.

Applications in Medicinal Chemistry

Intermediate for Antidepressants

The compound serves as a key precursor in synthesizing selective serotonin reuptake inhibitors (SSRIs). For example, alkylation of the amino group with a trifluoromethyl substituent yields derivatives with improved SERT selectivity.

Neurological Probe Compounds

Researchers utilize radiolabeled versions (e.g., [¹⁸F]-analogs) for positron emission tomography (PET) imaging to map dopamine receptor density in neurodegenerative diseases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume